2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a pyranochromene core, which is fused with a dimethoxyphenyl group and an amino group, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions at room temperature, which makes it an environmentally friendly process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced chromene derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating diseases such as cancer and infections.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit tyrosine kinase receptors, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile lies in its specific substitution pattern and the presence of both amino and methoxy groups. These functional groups contribute to its diverse biological activities and make it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C21H16N2O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O5/c1-25-11-7-8-15(26-2)13(9-11)17-14(10-22)20(23)28-19-12-5-3-4-6-16(12)27-21(24)18(17)19/h3-9,17H,23H2,1-2H3 |
InChI Key |
SNBJMLWYRLXRRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N |
Origin of Product |
United States |
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